molecular formula C9H7NO B1262346 4,1-Benzoxazepine

4,1-Benzoxazepine

货号: B1262346
分子量: 145.16 g/mol
InChI 键: YAVSXFRYNGAFRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,1-Benzoxazepine, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cholesterol Management

One of the most significant applications of 4,1-benzoxazepine derivatives is in the inhibition of squalene synthase, an enzyme crucial for cholesterol biosynthesis. A study reported the synthesis of several this compound derivatives that exhibited potent inhibitory activity against squalene synthase. Among these compounds, a specific derivative demonstrated remarkable efficacy in reducing plasma cholesterol levels in marmosets, indicating its potential as a therapeutic agent for hypercholesterolemia .

Compound NameStructureInhibition ActivityTested Model
5-(2,3-Dimethoxyphenyl)-1-neopentyl-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-acetic acidStructurePotent squalene synthase inhibitionHepG2 cells and marmosets

Neuroprotective Effects

Another promising application of this compound derivatives is their neuroprotective properties. Research has shown that certain derivatives can bind effectively to the 5-HT1A receptor, which is implicated in various neurological conditions. One notable compound demonstrated nanomolar affinity for this receptor and exhibited significant neuroprotective effects in a transient middle cerebral artery occlusion model . This suggests that 4,1-benzoxazepines may be useful in developing treatments for ischemic stroke and other neurodegenerative diseases.

Clinical Evaluation of Lipid-Lowering Agents

In clinical settings, this compound derivatives have been evaluated for their lipid-lowering effects. A notable trial involved TAK-475 (a derivative), which was tested against conventional therapies in patients with familial hypercholesterolemia. Results indicated that patients receiving this novel agent achieved better LDL cholesterol levels compared to those on standard treatment protocols . This positions this compound as a candidate for further development in lipid management strategies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives has been extensively studied to optimize their biological activity. Various substituents have been introduced to enhance their efficacy and selectivity. For instance, modifications at the 7-position have led to compounds with improved inhibitory activity against cholesterol biosynthesis . Understanding the structure-activity relationship is crucial for the rational design of more effective therapeutics.

属性

分子式

C9H7NO

分子量

145.16 g/mol

IUPAC 名称

4,1-benzoxazepine

InChI

InChI=1S/C9H7NO/c1-2-4-9-8(3-1)7-11-6-5-10-9/h1-7H

InChI 键

YAVSXFRYNGAFRN-UHFFFAOYSA-N

规范 SMILES

C1=CC2=COC=CN=C2C=C1

同义词

4,1-benzoxazepine

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。